molecular formula C25H24N2O2 B2998125 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941993-62-0

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide

Cat. No. B2998125
CAS RN: 941993-62-0
M. Wt: 384.479
InChI Key: DBJANFXYJKHBBM-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used in medicinal chemistry to create compounds for the treatment of human diseases . The compound also contains a phenyl group, which is a common functional group in organic chemistry consisting of a ring of six carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the three-dimensional structure of the molecule due to its non-planarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyrrolidine ring could undergo various reactions depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could affect its solubility, stability, and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of ectodomain shedding of membrane proteins, and it plays a crucial role in physiological processes such as cell proliferation, migration, and adhesion.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific proteins that are substrates of ADAM17. By inhibiting ADAM17, the compound can prevent the shedding of these proteins, potentially affecting cell signaling, immune response, and other cellular processes .

Advantages and Limitations for Lab Experiments

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, it also has some limitations, such as its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects in various disease conditions, such as cancer and autoimmune diseases. Another direction is to explore its potential as a drug delivery system, as this compound has been shown to enhance the solubility and bioavailability of certain drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide involves a multi-step process that starts with the reaction of 4-methyl-3-nitrophenylacetic acid with sodium hydride to form the corresponding acid salt. The acid salt is then reacted with 2-oxopyrrolidine to form an intermediate, which is further reacted with 4-phenylbenzoyl chloride to form this compound. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and pain. It has been shown to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the development of novel anti-inflammatory and pain-relieving drugs.

properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-9-14-22(17-23(18)27-15-5-8-25(27)29)26-24(28)16-19-10-12-21(13-11-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJANFXYJKHBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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